Proarrhythmic Liability: Trecetilide 0% PVT vs. Ibutilide 12% PVT in Rabbit Proarrhythmia Model
Trecetilide fumarate (compound 45E) produced zero (0%) incidence of polymorphic ventricular tachycardia (PVT) in the methoxamine-sensitized anesthetized rabbit proarrhythmia model, characterized as 'devoid of proarrhythmic activity' [1]. Under comparable conditions in an independent study using the same rabbit model with α1-adrenergic stimulation, ibutilide elicited PVT in 12% of treated animals [2]. This 12-percentage-point absolute risk reduction distinguishes trecetilide from the parent compound ibutilide, which itself was the safest among five class III agents compared (ibutilide 12% vs. D-sotalol 70%, E-4031 56%, UK-68,798 69%, clofilium 80%) [2].
| Evidence Dimension | Incidence of polymorphic ventricular tachycardia / torsades de pointes-like PVT |
|---|---|
| Target Compound Data | Trecetilide fumarate: 0% PVT (0 of treated rabbits developed PVT, devoid of proarrhythmic activity) |
| Comparator Or Baseline | Ibutilide: 12% PVT incidence (percentage of rabbits developing PVT at doses producing maximal class III effects) |
| Quantified Difference | Absolute risk reduction of 12 percentage points (0% vs. 12%); further reduction of 70, 56, 69, and 80 percentage points vs. D-sotalol, E-4031, UK-68,798, and clofilium respectively |
| Conditions | Anesthetized rabbit model with methoxamine-induced α1-adrenergic stimulation; doses titrated to maximal class III effect on QTc and MAPD; PVT preceded by AV block and bradycardia |
Why This Matters
For procurement decisions in cardiac safety pharmacology, trecetilide's complete absence of proarrhythmic activity in the rabbit model makes it a superior positive control or reference IKr blocker for studies where confounding torsadogenic liability must be excluded, directly addressing the key failure mode of ibutilide and other class III agents.
- [1] Hester JB, Gibson JK, Buchanan LV, Cimini MG, Clark MA, Emmert DE, Glavanovich MA, Imbordino RJ, LeMay RJ, McMillan MW, Perricone SC, Squires DM, Walters RR. Progress toward the development of a safe and effective agent for treating reentrant cardiac arrhythmias: synthesis and evaluation of ibutilide analogues with enhanced metabolic stability and diminished proarrhythmic potential. J Med Chem. 2001;44(7):1099-1115. View Source
- [2] Buchanan LV, Kabell G, Brunden MN, Gibson JK. Comparative assessment of ibutilide, D-sotalol, clofilium, E-4031, and UK-68,798 in a rabbit model of proarrhythmia. J Cardiovasc Pharmacol. 1993;22(4):540-549. View Source
